N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Description

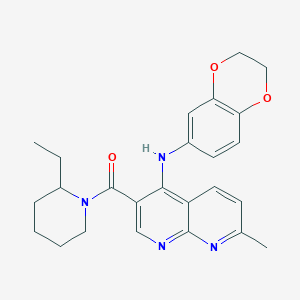

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine features a 1,8-naphthyridine core substituted with a methyl group at position 7 and a 2-ethylpiperidine-1-carbonyl moiety at position 3. The naphthyridine system is linked via an amine group to a 2,3-dihydro-1,4-benzodioxin ring. The benzodioxin moiety is a recurring motif in bioactive molecules, as seen in antihepatotoxic, anti-inflammatory, and biofilm-inhibitory agents .

Properties

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-3-18-6-4-5-11-29(18)25(30)20-15-26-24-19(9-7-16(2)27-24)23(20)28-17-8-10-21-22(14-17)32-13-12-31-21/h7-10,14-15,18H,3-6,11-13H2,1-2H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDYSNOHTOZKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential biological activities. This article reviews its synthesis, biological characterization, and pharmacological implications based on available literature and research findings.

Molecular Formula: C27H32N4O3

Molecular Weight: 460.57 g/mol

CAS Number: 379249-41-9

The compound features a naphthyridine core linked to a benzodioxin moiety and an ethylpiperidine side chain, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions can modulate neurotransmitter levels in the synaptic cleft, potentially influencing mood and behavior.

Affinity for Monoamine Transporters

Research indicates that compounds similar to this compound exhibit varying affinities for monoamine transporters. For instance:

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| Compound A | 6.23 | 7.56 | 456 |

| Compound B | 18.4 | 27.5 | 350 |

These values indicate that modifications in the chemical structure can significantly affect transporter affinity and selectivity.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the uptake of neurotransmitters effectively. For example, compounds derived from similar structures have shown high potency in inhibiting dopamine and norepinephrine uptake with low nanomolar potency, suggesting a strong potential for therapeutic applications in mood disorders and attention-deficit hyperactivity disorder (ADHD) .

In Vivo Studies

In vivo experiments have further elucidated the pharmacological profile of related compounds. For instance, studies on locomotor activity in mice indicated that certain derivatives not only elevated locomotor activity but also generalized the discriminative stimulus effects of cocaine, highlighting their potential as psychostimulants or antidepressants .

Case Study 1: Dopamine Transporter Inhibition

A study evaluated the effects of a structurally similar compound on DAT inhibition. The results showed significant inhibition at concentrations correlating with behavioral changes in animal models, suggesting a direct impact on dopaminergic pathways .

Case Study 2: Norepinephrine Transporter Affinity

Another investigation focused on the norepinephrine transporter. The findings revealed that certain modifications to the piperidine ring enhanced NET affinity, leading to increased efficacy in models of anxiety and depression .

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that modifications in the naphthyridine structure can enhance antibacterial efficacy against resistant strains .

Anticancer Properties

The compound exhibits potential as an anticancer agent. Naphthyridine derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Specific studies have highlighted their effectiveness against various cancer types, including breast and prostate cancers . The structure-activity relationship (SAR) studies indicate that specific functional groups on the naphthyridine scaffold enhance its cytotoxicity against cancer cells.

Neurological Applications

Research has identified naphthyridine derivatives as promising candidates for treating neurological disorders such as Alzheimer's disease and depression. These compounds may act as inhibitors of monoamine oxidase (MAO), which is involved in neurotransmitter degradation. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression .

Antimalarial Activity

Recent studies have explored the antimalarial potential of naphthyridine derivatives. Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine have been shown to inhibit Plasmodium falciparum, the causative agent of malaria. These compounds target specific pathways involved in the parasite's lifecycle, demonstrating efficacy against drug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activities. The presence of specific substituents on the naphthyridine ring significantly influences their pharmacological properties. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups at position 7 | Enhance anticancer activity |

| Piperidine moiety | Increase MAO inhibition potency |

| Benzodioxin linkage | Improve antimicrobial efficacy |

This table summarizes how variations in chemical structure can lead to significant changes in biological activity.

Study 1: Anticancer Efficacy

A study published in 2023 investigated a series of naphthyridine derivatives for their anticancer properties. The findings indicated that compounds with an ethyl piperidine side chain exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-piperidine counterparts .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of modified naphthyridines against Staphylococcus aureus. The results showed that certain derivatives were effective at low concentrations, suggesting potential for development into new antibacterial agents .

Study 3: Neurological Effects

Research into the neurological implications of naphthyridine derivatives highlighted their potential as MAO inhibitors. In vitro assays demonstrated that these compounds could significantly increase serotonin levels, indicating promise for treating mood disorders .

Chemical Reactions Analysis

Amide Bond Formation

The 2-ethylpiperidine-1-carbonyl group is attached to the 7-methyl-1,8-naphthyridin-4-amine core via an amide bond. This step may utilize coupling agents such as 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or 1-hydroxybenzotriazole (HOBT) to activate the carboxylic acid group of the piperidine derivative .

Coupling of the Benzodioxin Group

The 2,3-dihydro-1,4-benzodioxin-6-yl substituent is introduced through a coupling reaction. For similar compounds, Suzuki coupling (using Pd catalysts like Pd(PPh₃)₄ with bases such as Cs₂CO₃ in solvents like dioxane) has been employed . This step may involve a boronic acid derivative of the benzodioxin group reacting with a halogenated naphthyridine intermediate.

Protecting Group Strategies

Amine protection during synthesis is critical. Common protecting groups include tert-butoxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (Fmoc) , which are removed via hydrolysis or hydrogenolysis . For example, the naphthyridin-4-amine group might be protected during the coupling step to prevent side reactions.

Amide Coupling

The reaction between the carboxylic acid of the 2-ethylpiperidine derivative and the amine of the naphthyridine core follows a two-step mechanism:

-

Activation of the carboxylic acid : EDC/HOBT converts the acid to an active intermediate (e.g., an O-acylisourea).

-

Nucleophilic attack : The amine group attacks the activated intermediate, forming the amide bond .

Suzuki Coupling

For introducing the benzodioxin group:

-

Oxidative addition : The palladium catalyst reacts with the halogenated naphthyridine intermediate.

-

Transmetallation : The boronic acid derivative of the benzodioxin group transfers its boronate ligand to the palladium complex.

-

Reductive elimination : The coupled product is released, forming the C-C bond .

Functional Group Reactivity

-

Amide bond : Resistant to hydrolysis under mild conditions but can be cleaved under strong acidic/basic conditions.

-

Naphthyridine ring : May undergo electrophilic substitution at positions 2, 3, or 5 due to the electron-deficient nature of the heterocycle.

-

Benzodioxin group : Stable under most conditions but may react with strong oxidizing agents (e.g., KMnO₄).

Solubility and Stability

-

Solubility in organic solvents (e.g., DMSO, DMF) is critical for reactions.

-

Stability under acidic/basic conditions depends on the presence of protecting groups .

Biological Activity

Similar naphthyridine derivatives are explored as kinase inhibitors (e.g., Syk inhibitors for cancers like DLBCL) . The target compound’s structural features suggest potential interactions with enzymes or receptors involved in cellular signaling.

Reaction Comparisons

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxin-Containing Compounds

Structure-Activity Relationship (SAR) Analysis

Benzodioxin Substitution :

- The benzodioxin ring enhances bioactivity across diverse targets. In flavones (e.g., 4f, 4g), hydroxy methyl substitution at position 2" of the dioxane ring improves antihepatotoxic activity . For the target compound, the benzodioxin is linked to an amine, which may influence receptor binding or solubility.

- In sulfonamides (e.g., 5e, 5f), alkyl/aralkyl groups on the benzodioxin-amine enhance biofilm inhibition, suggesting that lipophilic substituents modulate microbial adhesion .

Core Structure Influence: The 1,8-naphthyridine core in the target compound differs from flavones or sulfonamides.

Functional Group Contributions :

- The 2-ethylpiperidine-1-carbonyl group in the target compound introduces steric bulk and lipophilicity, which may affect membrane permeability or metabolic stability.

- In contrast, the carboxylic acid group in ’s compound confers anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition .

Q & A

Q. What methodologies validate target engagement in cellular models?

- Methodological Answer :

Use fluorescent probes (e.g., BODIPY-labeled analogs) for confocal microscopy to track subcellular localization.

Perform thermal shift assays (CETSA) to measure target protein stabilization upon compound binding.

Validate with CRISPR-Cas9 knockouts of putative targets to confirm phenotype rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.